Singlet Oxygen Photosensitization Efficiency: ATT Outperforms 2-Thiothymine by a Factor of Two
6-Aza-2-thiothymine (ATT) exhibits a singlet oxygen quantum yield (ΦΔ) approximately twofold higher than that of 2-thiothymine (2TT), the sulfur-substituted analog lacking the 6-aza modification [1]. This difference arises from the combined electronic effects of sulfur and aza substitution, which enhance intersystem crossing efficiency and alter triplet-state reactivity [1].
| Evidence Dimension | Singlet oxygen quantum yield (ΦΔ) |
|---|---|
| Target Compound Data | 0.69 ± 0.02 |
| Comparator Or Baseline | 2-thiothymine (2TT): ~0.35 (approximately half of ATT) |
| Quantified Difference | ~0.34 absolute difference; ~2× higher for ATT |
| Conditions | Ar-saturated aqueous solution; nanosecond transient absorption and time-resolved luminescence spectroscopy; B3LYP/6-31+G(d,p)/PCM quantum chemical calculations |
Why This Matters
Researchers developing photodynamic agents or studying photosensitization mechanisms must select ATT rather than 2TT to achieve the higher singlet oxygen yield required for effective photoinduced cytotoxicity or oxidative probe development.
- [1] Kuramochi H, Kobayashi T, Suzuki T, Ichimura T. Excited-State Dynamics of 6-Aza-2-thiothymine and 2-Thiothymine: Highly Efficient Intersystem Crossing and Singlet Oxygen Photosensitization. J Phys Chem B. 2010;114(23):7872-7877. View Source
